S-777469

Cannabinoid receptor pharmacology CB2 agonist selectivity Receptor binding affinity

Procure S-777469 for studies requiring a clinically validated, orally bioavailable CB2 agonist. Distinct from generic tools like JWH-133, this compound has documented Phase II efficacy in atopic dermatitis and suppresses substance P/serotonin-induced pruritus. Essential for translational dermatology and pain research where human PK/PD data provides a critical bridge to the clinic.

Molecular Formula C23H27FN2O4
Molecular Weight 414.5 g/mol
CAS No. 885496-53-7
Cat. No. B10822193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-777469
CAS885496-53-7
Molecular FormulaC23H27FN2O4
Molecular Weight414.5 g/mol
Structural Identifiers
SMILESCCC1=C(C=C(C(=O)N1CC2=CC=C(C=C2)F)C(=O)NC3(CCCCC3)C(=O)O)C
InChIInChI=1S/C23H27FN2O4/c1-3-19-15(2)13-18(20(27)25-23(22(29)30)11-5-4-6-12-23)21(28)26(19)14-16-7-9-17(24)10-8-16/h7-10,13H,3-6,11-12,14H2,1-2H3,(H,25,27)(H,29,30)
InChIKeyJIYXOJFSPOFZPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[[6-Ethyl-1-[(4-fluorophenyl)methyl]-5-methyl-2-oxopyridine-3-carbonyl]amino]cyclohexane-1-carboxylic Acid (CAS 885496-53-7) Procurement and Scientific Selection Guide


1-[[6-Ethyl-1-[(4-fluorophenyl)methyl]-5-methyl-2-oxopyridine-3-carbonyl]amino]cyclohexane-1-carboxylic acid (CAS 885496-53-7), also designated as S-777469, is a small-molecule selective cannabinoid type 2 (CB2) receptor agonist [1]. Developed by Shionogi, the compound is characterized by a 2-oxopyridine core scaffold bearing a 4-fluorobenzyl substituent and a cyclohexane-1-carboxylic acid moiety, with a molecular formula of C₂₃H₂₇FN₂O₄ and a molecular weight of 414.47 Da . S-777469 was advanced to Phase II clinical investigation for atopic dermatitis, demonstrating oral bioavailability and antipruritic activity [1][2].

Why Generic Substitution of CAS 885496-53-7 with Other CB2 Agonists Compromises Experimental Reproducibility in Antipruritic and Cannabinoid Research


CB2 receptor agonists exhibit substantial heterogeneity in both their molecular pharmacology (binding affinity, functional selectivity, and species-specific receptor interactions) and their translational development profiles [1]. In the antipruritic domain, S-777469 (CAS 885496-53-7) is distinguished by a validated in vivo efficacy profile across multiple pruritogens and documented progression to Phase II clinical evaluation for atopic dermatitis—attributes that are absent in commonly substituted research tools such as JWH-133 or GW405833 [2][3]. Procuring a generic CB2 agonist without verifying these specific performance characteristics introduces uncontrolled variables that can invalidate comparisons with published literature, misrepresent translational potential, and confound target engagement interpretation [1].

Quantitative Differentiation Evidence for 1-[[6-Ethyl-1-[(4-fluorophenyl)methyl]-5-methyl-2-oxopyridine-3-carbonyl]amino]cyclohexane-1-carboxylic Acid (S-777469) Versus Comparator CB2 Agonists


CB2 Receptor Binding Affinity and Subtype Selectivity: S-777469 Versus JWH-133, GW405833, and AM1241

S-777469 binds to the human CB2 receptor with a Ki of 36 nM and exhibits 128-fold selectivity over the CB1 receptor (CB1 Ki > 4600 nM) [1]. This selectivity profile occupies a distinct position among validated CB2 agonists: it is approximately 10-fold lower in CB2 affinity than JWH-133 (Ki = 3.4 nM, 200-fold selective) and GW405833 (Ki = 3.92 nM, ~1200-fold selective), but demonstrates 2.6-fold higher CB2 affinity than the endogenous ligand 2-arachidonoyl glycerol (2-AG, Ki = 1016 nM) and >13-fold higher than anandamide (Ki = 279–1940 nM) [2][3][4].

Cannabinoid receptor pharmacology CB2 agonist selectivity Receptor binding affinity Off-target minimization

Oral In Vivo Antipruritic Efficacy: S-777469 Dose-Dependent Suppression of Compound 48/80-Induced Scratching in Mice

In a standardized murine model of acute pruritus, orally administered S-777469 produced significant, dose-dependent suppression of compound 48/80-induced scratching behavior [1]. At doses of 1.0 mg/kg and 10 mg/kg (p.o.), S-777469 inhibited scratching by 55% and 61%, respectively, relative to vehicle-treated controls [1]. Mechanistic specificity was confirmed by reversal of the antipruritic effect upon pretreatment with SR144528, a CB2-selective antagonist, establishing that the observed efficacy is CB2 receptor-dependent [2]. In contrast, fexofenadine, a representative H1-antihistamine, failed to inhibit scratching induced by substance P or serotonin, whereas S-777469 demonstrated efficacy across all three pruritogens [3].

Antipruritic efficacy In vivo pharmacology Oral bioavailability CB2-mediated itch inhibition Preclinical model validation

Broad-Spectrum Antipruritic Activity Across Multiple Pruritogens: Differentiation from H1-Antihistamines

S-777469 exhibits broad-spectrum antipruritic activity across mechanistically distinct pruritogens, including histamine, substance P, and serotonin [1]. In mice, S-777469 significantly suppressed scratching behavior induced by intradermal histamine and substance P. In rats, it suppressed serotonin-induced scratching [1]. In a direct comparator experiment, the H1-antihistamine fexofenadine inhibited histamine-induced scratching but demonstrated no efficacy against substance P- or serotonin-induced scratching, indicating that S-777469 addresses pruritic pathways refractory to conventional antihistamine therapy [1]. Additionally, S-777469 significantly inhibited histamine-induced peripheral nerve firing in mice, confirming a direct neuronal mechanism of action [2].

Pruritus mechanisms Histamine-independent itch Substance P Serotonin-induced scratching CB2 agonist therapeutic scope

Clinical Development Stage: Phase II Investigation in Atopic Dermatitis Differentiates S-777469 from Research-Only CB2 Tool Compounds

S-777469 is the only CB2-selective agonist among its closest structural and pharmacological comparators to have advanced to Phase II clinical evaluation for atopic dermatitis [1]. A Phase Ib/IIa randomized, double-blind, placebo-controlled study (NCT00697710) assessed safety, tolerability, pharmacokinetics, and pharmacodynamics of S-777469 in subjects with mild to moderate atopic dermatitis [2]. Additionally, a separate Phase II study (NCT00703573) evaluated the safety and efficacy of two oral doses of S-777469 in patients with atopic dermatitis [3]. In contrast, comparators such as JWH-133, GW405833, and AM1241 remain exclusively preclinical research tools with no reported human clinical data, limiting their translational utility [4].

Clinical translation Atopic dermatitis Phase II clinical trial Oral CB2 agonist Human pharmacokinetics

Oral Bioavailability and In Vivo Target Engagement: Translational Advantage Over Non-Oral CB2 Agonists

S-777469 is characterized as an orally bioactive CB2 agonist, with demonstrated in vivo efficacy following oral (p.o.) administration at doses as low as 1.0 mg/kg in rodent antipruritic models [1]. The compound exhibits favorable physicochemical properties predictive of oral absorption, including a LogP of 3.4–3.53, topological polar surface area (tPSA) of 86.7–87 Ų, and compliance with Lipinski's Rule of Five (0 violations) . While multiple CB2 agonists possess high in vitro affinity, many lack validated oral bioavailability, necessitating parenteral routes that limit translational applications. S-777469's oral activity has been confirmed in both efficacy studies (compound 48/80, histamine, substance P models) and in human clinical pharmacokinetic evaluations [1][2].

Oral bioavailability In vivo pharmacology Pharmacokinetics Systemic administration Preclinical to clinical translation

Mechanistic Specificity: CB2-Dependent Antipruritic Effect Confirmed by Antagonist Reversal

The antipruritic effects of S-777469 are specifically mediated through CB2 receptor agonism, as demonstrated by antagonist reversal experiments. Pretreatment of mice with SR144528, a selective CB2 receptor antagonist, completely reversed the inhibitory effects of S-777469 on compound 48/80-induced scratching behavior [1]. This pharmacological validation confirms that the observed in vivo efficacy is attributable to on-target CB2 engagement rather than off-target or non-specific mechanisms. Additionally, S-777469 inhibited histamine-induced peripheral nerve firing in mice, providing electrophysiological evidence of direct neuronal modulation consistent with CB2 receptor expression on peripheral sensory neurons [1].

Target engagement validation CB2 antagonism SR144528 Pharmacological specificity Mechanism of action

Optimal Research and Industrial Application Scenarios for 1-[[6-Ethyl-1-[(4-fluorophenyl)methyl]-5-methyl-2-oxopyridine-3-carbonyl]amino]cyclohexane-1-carboxylic Acid (S-777469)


Preclinical In Vivo Studies of Non-Histaminergic and Antihistamine-Refractory Pruritus

S-777469 is uniquely suited for investigating CB2-mediated antipruritic mechanisms in histamine-independent itch pathways. Unlike H1-antihistamines such as fexofenadine, which demonstrate efficacy limited to histamine-induced scratching, S-777469 suppresses scratching evoked by substance P and serotonin—pruritogens relevant to chronic pruritic conditions including atopic dermatitis and neuropathic itch [1]. Investigators employing compound 48/80, histamine, substance P, or serotonin itch models can expect dose-dependent antipruritic effects with oral administration at 1–10 mg/kg, with the option to validate CB2-specificity via SR144528 co-administration [1].

Translational Pharmacology Studies Requiring Oral Bioavailability and Human PK/PD Validation

For research programs with translational objectives targeting orally administered CB2 modulators, S-777469 provides a critical bridge between preclinical pharmacology and clinical development. The compound has documented oral bioavailability with efficacy at 1–10 mg/kg p.o. in rodents and has undergone Phase I/II clinical evaluation with human pharmacokinetic characterization [2][3]. This contrasts sharply with research-only CB2 agonists such as JWH-133, GW405833, and AM1241, which lack human PK/PD data and are not validated for oral dosing in clinical contexts [4]. Investigators designing IND-enabling studies or seeking to benchmark novel CB2 agonists against a clinically precedented standard will find S-777469 uniquely appropriate.

Dermatology-Focused Drug Discovery and Atopic Dermatitis Model Systems

As the only CB2-selective agonist advanced to Phase II clinical trials specifically for atopic dermatitis, S-777469 is the most relevant chemical probe for dermatology-focused CB2 research [3][5]. The compound's antipruritic activity in compound 48/80-induced scratching—a model recapitulating mast cell degranulation-associated itch—coupled with its ability to inhibit peripheral nerve firing, positions it as a validated positive control for testing novel antipruritic agents in dermatological indications [1]. Additionally, its high selectivity for CB2 over CB1 (128-fold) minimizes confounding psychoactive effects associated with CB1 activation, a critical consideration for behavioral assays in itch research [6].

Comparative CB2 Pharmacology and Selectivity Profiling Studies

S-777469 occupies a distinct pharmacological niche among validated CB2 agonists that makes it an essential comparator in selectivity and functional profiling studies. With a CB2 Ki of 36 nM and 128-fold selectivity over CB1, S-777469 provides an intermediate-affinity, moderate-selectivity benchmark distinct from ultra-high-affinity ligands such as JWH-133 (Ki = 3.4 nM, 200-fold selective), GW405833 (Ki = 3.92 nM, ~1200-fold selective), and AM1241 (Ki = 3.4 nM, 82-fold selective) [6][7]. Including S-777469 in CB2 agonist screening panels enables interrogation of affinity-selectivity trade-offs in functional assays and facilitates structure-activity relationship (SAR) studies aimed at optimizing both potency and therapeutic index [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for S-777469

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.